molecular formula C22H23F13N2O2 B15019590 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N'-[(E)-[4-(octyloxy)phenyl]methylidene]heptanehydrazide

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N'-[(E)-[4-(octyloxy)phenyl]methylidene]heptanehydrazide

Cat. No.: B15019590
M. Wt: 594.4 g/mol
InChI Key: VTVKHGGODJBXOM-FIFHTESVSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-[4-(octyloxy)phenyl]methylidene]heptanehydrazide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-[4-(octyloxy)phenyl]methylidene]heptanehydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-[4-(octyloxy)phenyl]methylidene]heptanehydrazide exerts its effects involves interactions with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-[4-(octyloxy)phenyl]methylidene]heptanehydrazide stands out due to its specific combination of fluorinated and aromatic structures, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high performance and stability under extreme conditions .

Properties

Molecular Formula

C22H23F13N2O2

Molecular Weight

594.4 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-(4-octoxyphenyl)methylideneamino]heptanamide

InChI

InChI=1S/C22H23F13N2O2/c1-2-3-4-5-6-7-12-39-15-10-8-14(9-11-15)13-36-37-16(38)17(23,24)18(25,26)19(27,28)20(29,30)21(31,32)22(33,34)35/h8-11,13H,2-7,12H2,1H3,(H,37,38)/b36-13+

InChI Key

VTVKHGGODJBXOM-FIFHTESVSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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